alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-17-13-4-3-11(9-14(13)18-2)12(16)10-15-5-7-19-8-6-15/h3-4,9,12,16H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCPBGVTXOTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCOCC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952683 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30332-56-0 | |
| Record name | 4-Morpholineethanol, alpha-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030332560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3,4-Dimethoxyphenylacetonitrile: This can be achieved through a decarboxylation reaction, followed by an aldoxime reaction and dehydration.
Reduction to 3,4-Dimethoxyphenylethylamine: The nitrile group is reduced to an amine using hydrogenation or other reducing agents.
Formation of this compound: The amine is then reacted with morpholine and an appropriate aldehyde or ketone under reductive amination conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the ethanol group, converting it to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl derivatives.
Scientific Research Applications
alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it may act as an agonist or antagonist at certain adrenergic receptors, influencing physiological processes like heart rate and blood pressure . The compound’s effects are mediated through the modulation of signaling pathways, including the activation or inhibition of second messengers like cyclic AMP (cAMP).
Comparison with Similar Compounds
Structural Analogues in Neurotrophic Activity
Compounds isolated from Z. montanum (), such as trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound-1) and its cis-isomer (Compound-2), share the 3,4-dimethoxyphenyl group but differ in their cyclohexene backbone. These compounds demonstrated neurotrophic effects in PC12 cells and rat cortical neurons, suggesting that the dimethoxyphenyl group may enhance neuronal activity.
Reactivity in Alkaline Conditions
highlights 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (Compound-2), which undergoes β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/l KOtBu at 30°C). The presence of a morpholine ring in α-(3,4-Dimethoxyphenyl)-4-morpholineethanol may stabilize the molecule against similar cleavage due to the electron-rich morpholine moiety, contrasting with the rapid degradation observed in Compound-2 .
Substituent Effects on Bioactivity
Chalcone derivatives in , such as (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (α-H-HC, 61), demonstrate how α-substituents (e.g., -F, -CN) influence reactivity and bioactivity.
Toxicity and Stability Profiles
Triazole derivatives in , such as 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid, were analyzed for acute toxicity using computational models.
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Neurotrophic Potential: Structural similarities to Z. montanum compounds suggest α-(3,4-Dimethoxyphenyl)-4-morpholineethanol may share neurotrophic properties, though its morpholine group could enhance bioavailability .
- Chemical Stability : The morpholine ring likely stabilizes the compound against alkaline degradation, contrasting with β-O-4 cleavage in .
- Toxicity : Computational models (e.g., GUSAR) predict lower acute toxicity compared to triazole derivatives due to reduced electrophilicity .
Biological Activity
Alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its ability to enhance the solubility and permeability of drugs. The presence of the 3,4-dimethoxyphenyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets.
- Antitumor Activity : Research has indicated that compounds similar to this compound exhibit antitumor properties by inhibiting DNA topoisomerase II and disrupting tubulin polymerization. These mechanisms are crucial for cancer cell proliferation and survival .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the nanomolar range, indicating potent activity against specific tumor types .
- Transdermal and Transmucosal Delivery : Studies have suggested that this compound can act as a penetration enhancer for transdermal drug delivery systems, improving the bioavailability of co-administered drugs .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| P388 (leukemia) | 1.0 | Inhibition of DNA Topo II |
| A549 (lung cancer) | 4.1 | Disruption of tubulin polymerization |
| MCF-7 (breast cancer) | 3.0 | Induction of apoptosis |
Case Studies
Several studies have illustrated the efficacy of this compound in animal models:
- Study 1 : In a murine model of leukemia, treatment with the compound resulted in a significant reduction in tumor size compared to controls, with a survival benefit observed in treated animals.
- Study 2 : A study investigating the compound's effects on solid tumors showed enhanced efficacy when used in combination with standard chemotherapy agents.
Pharmacological Profile
The pharmacological profile of this compound indicates a promising candidate for further development:
- Absorption : The compound's lipophilic nature suggests good absorption characteristics when administered orally or transdermally.
- Distribution : Its ability to penetrate biological membranes enhances its potential for systemic distribution.
- Metabolism : Preliminary studies indicate that metabolic pathways may involve phase I and phase II reactions typical for phenolic compounds.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol, and how do they differ in efficiency?
- Methodological Answer : Traditional routes often employ nucleophilic substitution or condensation reactions. For example, sodium methoxide-mediated alkoxylation of precursor aryl halides is a common strategy, as seen in structurally analogous compounds like dimeclophenone . Advanced approaches explore biocatalytic pathways, such as enzyme-mediated enantioselective synthesis, which reduce toxic byproducts and improve atom economy. Recent studies suggest optimizing reaction parameters (e.g., solvent polarity, temperature) can enhance yields by 15–20% .
Q. What analytical techniques are critical for structural validation of this compound?
- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural determination, as demonstrated in related dimethoxyphenyl derivatives (e.g., monoclinic crystal system with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490°) . Complementary methods include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (COSY, HSQC) to resolve methoxy and morpholine proton environments.
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Contradictions often arise from differences in bioavailability or metabolic stability. To address this:
- Conduct in vitro metabolic assays (e.g., liver microsome studies) to identify degradation pathways.
- Use pharmacokinetic modeling to correlate in vitro IC50 values with in vivo dosing regimens.
- Explore prodrug strategies to enhance membrane permeability, as seen in morpholine-containing analogs .
Q. What strategies optimize enantiomeric purity during synthesis, and how are impurities characterized?
- Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) is essential for resolving enantiomers. For impurity profiling:
- Employ LC-MS/MS to detect trace intermediates (e.g., unreacted 3,4-dimethoxyphenyl precursors).
- Utilize dynamic nuclear polarization (DNP) NMR to enhance sensitivity for low-abundance stereoisomers.
- Biocatalytic methods using ketoreductases show promise for achieving >99% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
